molecular formula C12H12N2O3S B12155776 5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one

5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B12155776
M. Wt: 264.30 g/mol
InChI Key: VVWQIOMMRSWLGV-NTMALXAHSA-N
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Description

5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one is an organic compound that features a furan ring, a morpholine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one typically involves the condensation of furan-2-carbaldehyde with 2-morpholinothiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different morpholine and thiazole derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various morpholine and thiazole derivatives .

Scientific Research Applications

5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-ylmethylene)-2-morpholinothiazol-4(5H)-one is unique due to its combination of furan, morpholine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C12H12N2O3S/c15-11-10(8-9-2-1-5-17-9)18-12(13-11)14-3-6-16-7-4-14/h1-2,5,8H,3-4,6-7H2/b10-8-

InChI Key

VVWQIOMMRSWLGV-NTMALXAHSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=CO3)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CO3)S2

Origin of Product

United States

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